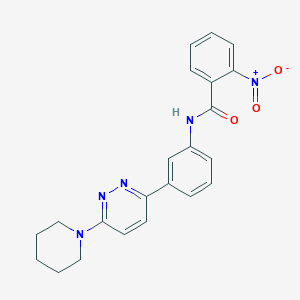

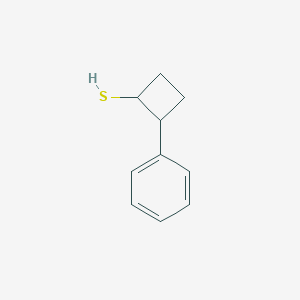

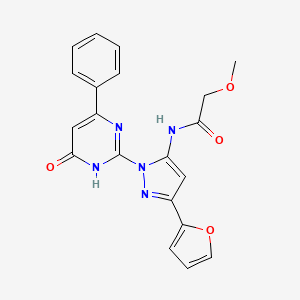

![molecular formula C13H17NO5 B2970680 2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid CAS No. 55477-47-9](/img/structure/B2970680.png)

2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid

Übersicht

Beschreibung

“2-{[(Tert-butoxy)carbonyl]amino}-2-(2-hydroxyphenyl)acetic acid” is a compound that contains a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis . This compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of compounds with a BOC group can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis

The molecular structure of this compound includes a tert-butoxycarbonyl group attached to an amino group, which is further attached to a 2-hydroxyphenyl group and an acetic acid group .Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical And Chemical Properties Analysis

The physical form of this compound is a powder . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Peptide Synthesis Applications

The tert-butyloxycarbonyl group is a crucial protecting group in peptide synthesis, allowing for the selective deprotection of amino groups in the presence of other sensitive functionalities. For example, Ehrlich-Rogozinski demonstrated the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides, a method crucial for accurate peptide assembly (Ehrlich-Rogozinski, 1974). Additionally, Thomas Matt and Dieter Seebach explored C-alkylation of peptides containing aminomalonate and (amino)(cyano)acetate residues, highlighting the versatility of tert-butyloxycarbonyl-protected peptide esters in organic synthesis (Matt & Seebach, 1998).

Organic Synthesis Methodologies

In organic synthesis, the tert-butyloxycarbonyl group's stability and reactivity have been exploited in various transformations. For instance, Zimmermann and Seebach developed electrophilic building blocks for synthesizing enantiomerically pure compounds using tert-butyldioxolanones derived from hydroxy and amino carboxylic acids (Zimmermann & Seebach, 1987). This methodology showcases the role of tert-butyloxycarbonyl derivatives in facilitating complex molecular constructions.

Analytical Chemistry Applications

In analytical chemistry, the tert-butyloxycarbonyl group's derivatization has been used to enhance the detectability and stability of analytes. Muskiet et al. developed a gas-chromatographic method for determining catecholamine metabolites and a serotonin metabolite in urine, utilizing tert-butyldimethylsilyl derivatives for improved analysis (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Wirkmechanismus

Target of Action

It is known that this compound is used in biochemical research as a derivative of amines .

Mode of Action

It is known that this compound is used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Biochemical Pathways

It is known that this compound is used in the synthesis of phosphatidylserine and ornithine , which are involved in various biochemical pathways including lipid metabolism and the urea cycle.

Pharmacokinetics

It is known that this compound is soluble in water or 1% acetic acid, and also soluble in ethyl acetate and methanol . This suggests that it may have good bioavailability.

Result of Action

It is known that this compound is used in the synthesis of phosphatidylserine and ornithine , which play crucial roles in cell membrane function and the urea cycle, respectively.

Action Environment

It is known that this compound should be stored in a dark place, sealed in dry, at room temperature . This suggests that light, moisture, and temperature could potentially affect its stability and efficacy.

Safety and Hazards

The safety information for this compound includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Eigenschaften

IUPAC Name |

2-(2-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-6-4-5-7-9(8)15/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJVTWUVPXQONY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

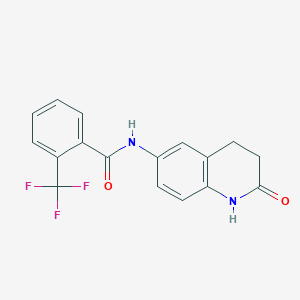

![N-(2-chloro-4-methylphenyl)-2-((3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2970602.png)

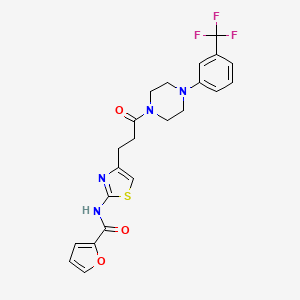

![N-(4-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-amine](/img/structure/B2970607.png)

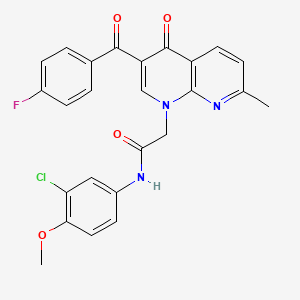

![N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2970615.png)

![N-(4-methylphenyl)-2-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2970617.png)

![N-(2-(3,5-dimethylphenoxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2970620.png)